molecular formula C28H39Cl2NO3 B1360354 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide CAS No. 93951-12-3

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide

Cat. No. B1360354
CAS RN: 93951-12-3
M. Wt: 508.5 g/mol
InChI Key: LFDFDMAPABBGSE-UHFFFAOYSA-N
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Description

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide is a useful research compound. Its molecular formula is C28H39Cl2NO3 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, similar in structure to the compound of interest, have been identified in various organisms across bacteria, fungi, diatoms, liverworts, gymnosperms, dicots, monocots, and animals. These compounds are often major components of volatile or essential oils and exhibit significant toxicity against a broad range of organisms, including their producers. The production of these autotoxic phenols suggests a potential endocidal regulatory function within the organisms. This indicates a possible ecological or biological role for 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide and its analogs in nature (Zhao et al., 2020).

Environmental Pollutants and Reproductive Toxicity

Chemicals such as bisphenol A (BPA) and its analogs, which share structural similarities with the compound , are known to act as endocrine disruptors in animals, including humans. These disruptors can mimic or interfere with the endocrine system's natural hormones, potentially impacting reproductive organs. The compound's structure suggests it may also exhibit similar endocrine-disrupting properties, warranting further investigation into its effects on mammalian spermatogenesis and reproductive health (Lagos-Cabré & Moreno, 2012).

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs), including compounds like 2,4-DTBP and 2,6-di-tert-butyl-4-methylphenol (BHT), share structural elements with the compound . These SPAs are utilized in various industrial and commercial products to prevent oxidative damage and extend shelf life. However, their environmental occurrence, human exposure, and toxicity have raised concerns. The presence of such compounds in indoor dust, air particulates, and human tissues, along with their potential hepatic toxicity and endocrine-disrupting effects, highlights the need for careful consideration of the environmental and health impacts of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide and its analogs (Liu & Mabury, 2020).

Organic Synthesis and Catalytic Applications

The utilization of metal cation-exchanged clays as catalysts for organic synthesis, including reactions involving phenolic compounds, suggests potential applications for 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide in catalysis. Such compounds could participate in various synthetic routes, including Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation, offering avenues for research into novel synthetic applications (Tateiwa & Uemura, 1997).

properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39Cl2NO3/c1-9-18-20(29)16-21(25(32)24(18)30)31-26(33)22(10-2)34-23-14-13-17(27(5,6)11-3)15-19(23)28(7,8)12-4/h13-16,22,32H,9-12H2,1-8H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFDMAPABBGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)NC(=O)C(CC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869160
Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide

CAS RN

93951-12-3
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
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Record name 2-[2,4-bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide
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Synthesis routes and methods I

Procedure details

A heel was created via batch mode by first adding of 16 g (0.16 moles) of potassium bicarbonate, and 55 g of deionized water, and stirring until all of the solid had dissolved. Then 24 g of isopropanol, 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline (the amine), 120 g of heptane, and 20 g of toluene were then added. The contents of the reactor system were heated to approximately 60° C. while agitating at 400 rpm. To this 2-phase mixture 57.5 g (0.169 moles) of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (the acid chloride) were added over approximately 45 minutes. The analysis of the upper phase of the mixture was 91.8% on a solvent-free basis. The reaction temperature was raised to reflux. (68° C.-75° C.), and the continuous feeds were started at the following rates to provide six hours of residence time: 0.67 g/min of water; 0.51 g/min (1.36 mmoles/min) of a 55.5% (wt.) solution of the amine in isopropanol; and 1.82 g/min (1.48 mmoles/min)of a solution of the acid chloride solution 27.5% (wt.) in a mixture of 6 parts of heptane and 1 part of toluene. The water phase became highly acidic since the pH was not controlled in this run.
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55 g
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57.5 g
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Synthesis routes and methods II

Procedure details

To a 4-neck flask with a gas inlet, condenser, thermometer, and addition funnel, 50 mL of deionized water and 31 g of sodium acetate was added and stirring was continued until the solid dissolved. At this point, 57 g of heptane, 20 g of toluene, and 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline was added and the 2-phase mixture was warmed to 60° C. A solution of 53.2 g of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (0.157 moles, 8% excess) in 53 g of heptane was then added at 60° C.-65° C. The reaction was held for 2 hr at 60° C. -65° C., upon which time the area percent product by HPLC was 92% on a solvent-free basis. The two-phase mixture was heated to 75° C.-80° C. and held for 15 minutes. The agitator was stopped and the lower layer was decanted. The product solution was washed twice with 42 g of deionized water, cooled to 70° C. and seeded. The product slurry was cooled to 0° C.-5° C., and the product was collected by filtration, washed with cold heptane, and dried to give 66.9 g (90% yield), with an assay of 99.5% (wt.).
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50 mL
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31 g
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53.2 g
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53 g
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30 g
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57 g
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Synthesis routes and methods III

Procedure details

A heel was created via batch mode in Reactor 1 by first adding of 16 g (0.16 moles) of potassium bicarbonate, and 55 g of deionized water, and stirring until all of the solid had dissolved. Then, 24 g of isopropanol, 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline (the amine), 120 g of heptane, and 20 g of toluene were added. The contents of the reactor system were heated to approximately 60° C. while agitating at 400 rpm. To this 2-phase mixture, 57.5 g (0.169 moles) of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (the acid chloride) were added over approximately 45 minutes. The analysis of the upper phase of the mixture was 94% product on a solvent free-basis. The continuous feeds were started at the following rates to provide six hours of residence time: 0.51 g/min 1.36 mmoles/min) of a 55 wt % solution of amine in isopropanol; 1.82 g/min (1.48 mmoles/min) of a solution of the acid chloride solution (27.5 wt % in a mixture of 6 parts of heptane and 1 part of toluene. A 22.5 wt % solution of potassium bicarbonate in water was added to maintain the pH between about 2 and 4. The flowrate of the potassium bicarbonate solution ranged from 0.64-0.68 g/min (1.37-1.46 mmoles/minute).
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16 g
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55 g
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57.5 g
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acid chloride
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acid chloride
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